1,2,4,5-Tetrakis(chloromethyl)benzene

Chemically Amplified Photoresist Excimer Laser Lithography Photoreactive Acid Generator

1,2,4,5-Tetrakis(chloromethyl)benzene (CAS 2206-83-9) is a C₁₀H₁₀Cl₄ aromatic compound featuring four chloromethyl (–CH₂Cl) substituents arranged symmetrically at the 1,2,4,5-positions of a central benzene ring. This D₂ₕ-symmetric, tetra-functional architecture distinguishes it from the more common di-functional (1,4-bis(chloromethyl)benzene, CAS 612-12-4) and tri-functional (1,3,5-tris(chloromethyl)benzene, CAS 17299-97-7) analogs.

Molecular Formula C10H10Cl4
Molecular Weight 272.0 g/mol
CAS No. 2206-83-9
Cat. No. B14749935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrakis(chloromethyl)benzene
CAS2206-83-9
Molecular FormulaC10H10Cl4
Molecular Weight272.0 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1CCl)CCl)CCl)CCl
InChIInChI=1S/C10H10Cl4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2
InChIKeyLGDRQFBHILLWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrakis(chloromethyl)benzene CAS 2206-83-9: A Tetra-Functional Benzylic Chloride Building Block for Crosslinking and Framework Assembly


1,2,4,5-Tetrakis(chloromethyl)benzene (CAS 2206-83-9) is a C₁₀H₁₀Cl₄ aromatic compound featuring four chloromethyl (–CH₂Cl) substituents arranged symmetrically at the 1,2,4,5-positions of a central benzene ring . This D₂ₕ-symmetric, tetra-functional architecture distinguishes it from the more common di-functional (1,4-bis(chloromethyl)benzene, CAS 612-12-4) and tri-functional (1,3,5-tris(chloromethyl)benzene, CAS 17299-97-7) analogs [1]. The compound is classified as a benzylic polyhalide and serves as a versatile electrophilic core for nucleophilic substitution, cross-coupling, and Friedel-Crafts alkylation reactions [2]. Its primary industrial relevance lies in its capacity as a multi-arm crosslinking agent for polymer networks and as a precursor to tetrapodal ligands for metal-organic frameworks (MOFs) and supramolecular cavitands [2][3].

Why 1,2,4,5-Tetrakis(chloromethyl)benzene Cannot Be Replaced by Di- or Tri-Functional Chloromethylbenzene Analogs


The critical parameter governing the performance of a chloromethylbenzene crosslinker or building block is its reactive-site multiplicity—the number of covalent bonds it can form within a target matrix. 1,2,4,5-Tetrakis(chloromethyl)benzene provides four electrophilic benzylic chloride arms in a rigid, planar D₂ₕ-symmetric geometry, enabling tetra-directional network propagation . In contrast, 1,4-bis(chloromethyl)benzene (2 arms) yields only linear chain extension or simple bridging, and 1,3,5-tris(chloromethyl)benzene (3 arms, D₃ₕ symmetry) produces tri-directional networks with fundamentally different topology and crosslinking density . As demonstrated quantitatively in photoresist applications, moving from a tris- to a tetrakis-(halomethyl)benzene photoreactive acid generator reduces the required exposure energy by approximately 33% (from 15 to 10 mJ/cm²) while maintaining equivalent or superior lithographic resolution [1]. These differences in functional multiplicity and spatial orientation are not interchangeable; they dictate network architecture, crosslinking density, and ultimate material performance.

1,2,4,5-Tetrakis(chloromethyl)benzene: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Tetrakis vs. Tris-(Halomethyl)benzene in Chemically Amplified Photoresists: 33% Improvement in Photosensitivity at Equivalent Resolution

In a direct head-to-head comparison within chemically amplified negative-tone photoresist formulations, the tetrakis-1,2,4,5-(polyhalomethyl)benzene core demonstrated superior photosensitivity compared to the tris-(polyhalomethyl)benzene analog under identical processing conditions. Example 2 of the patent, employing tetrakis-1,2,4,5-bromomethylbenzene as the photoreactive acid generator (PAG) with a polyvinylphenol base resin, resolved 0.35 μm line-and-space patterns at an exposure energy of 10 mJ/cm² [1]. Example 3, which substituted the tetrakis PAG with tris-1,2,4-bromomethylbenzene in an otherwise identical formulation, required 15 mJ/cm² to achieve the same 0.35 μm resolution—a 50% increase in required dose [1]. For broader context, a commercial chemically amplified photoresist (Shipley SAL 601) required 65 mJ/cm² to resolve only 0.4 μm features, underscoring the 5- to 6-fold sensitivity advantage of the tetrakis-based system [1].

Chemically Amplified Photoresist Excimer Laser Lithography Photoreactive Acid Generator

Intrinsic Dual Functionality: Tetrakis-(Halomethyl)benzene Acts Simultaneously as Photoacid Generator and Auxiliary Crosslinker

The tetrakis architecture confers an intrinsic crosslinking capability that is absent or negligible in lower-multiplicity analogs. Comparative Example 1 of US 5,208,133 demonstrated that when tetrakis-1,2,4,5-bromomethylbenzene was formulated without any dedicated acid crosslinking agent (hexamethoxymethylmelamine), the resist still resolved 0.4 μm line-and-space patterns, albeit at a higher dose of 250 mJ/cm² [1]. This proves that the tetrakis PAG itself participates in network formation, serving a dual role as both photoacid generator and crosslinking auxiliary [1]. The patent explicitly claims that this dual functionality allows reduced loading of both the PAG and the acid crosslinking agent, simplifying formulation and reducing cost [1]. No analogous dual-function behavior is reported for the tris analog in the same patent.

Dual-Function PAG Crosslinking Capability Chemically Amplified Resist

Tetra-Functional Crosslinking Density Advantage Over Di- and Tri-Functional Chloromethylbenzene Analogs

The four chloromethyl arms of 1,2,4,5-tetrakis(chloromethyl)benzene enable a theoretical maximum crosslinking functionality of four per monomer unit, compared to three for 1,3,5-tris(chloromethyl)benzene (CAS 17299-97-7) and two for 1,4-bis(chloromethyl)benzene (CAS 612-12-4) [1]. In Friedel-Crafts hypercrosslinking polymerization, where each chloromethyl group can alkylate an aromatic ring, the tetrakis monomer generates a network with a theoretical crosslinking density 33% higher than the tris analog and 100% higher than the bis analog on a per-molecule basis [2]. The symmetrical 1,2,4,5-substitution pattern also ensures a more uniform spatial distribution of crosslinks compared to the 1,3,5-tris substitution, which may lead to anisotropic network properties [3]. This architectural advantage is particularly relevant for the synthesis of hypercrosslinked polymers (HCPs) and porous organic polymers where maximizing specific surface area and mechanical integrity requires high crosslink density [2].

Hypercrosslinked Polymer Crosslinking Density Porous Organic Polymer

Chloromethyl vs. Bromomethyl Reactivity Profile: Tunable Leaving-Group Ability for Stepwise Functionalization

1,2,4,5-Tetrakis(chloromethyl)benzene (C₁₀H₁₀Cl₄, MW 272.0 g/mol) and its bromo analog 1,2,4,5-tetrakis(bromomethyl)benzene (CAS 15442-91-8, C₁₀H₁₀Br₄, MW 449.8 g/mol) offer distinct reactivity windows for sequential functionalization strategies . The benzylic C–Cl bond (bond dissociation energy ~339 kJ/mol) is significantly stronger than the benzylic C–Br bond (~285 kJ/mol), rendering the chloromethyl derivative less reactive toward nucleophilic displacement [1]. This differential reactivity is exploited in the Sony photoresist patent, where both tetrakis(chloromethyl)benzene and tetrakis(bromomethyl)benzene are claimed as viable PAG cores, with the bromo variant providing higher sensitivity due to more facile photo-induced halide abstraction [2]. The chloro analog thus offers greater thermal stability and resistance to premature nucleophilic attack during storage and processing, while the bromo analog provides enhanced reactivity for applications demanding rapid, complete functionalization [1].

Benzylic Halide Reactivity Nucleophilic Substitution Leaving Group Ability

Tetrapodal Ligand Precursor Architecture: Enabling Tetra-NHC and Tetra-Imidazolium Scaffolds for Multidentate Coordination Chemistry

The 1,2,4,5-tetrakis(chloromethyl)benzene scaffold serves as a direct precursor to tetrapodal N-heterocyclic carbene (NHC) ligand precursors via nucleophilic substitution of the four benzylic chlorides with imidazole or related N-heterocycles [1]. The resulting tetrakis(imidazolium) salts provide four NHC donor sites arranged in a rigid, planar geometry around the central benzene ring, enabling the construction of multimetallic complexes and coordination polymers with well-defined metal–metal distances [2]. This tetrapodal architecture is fundamentally distinct from the tripodal ligands derived from 1,3,5-tris(chloromethyl)benzene, which coordinate only three metal centers and adopt C₃v rather than D₂ₕ symmetry [1]. The tetrapodal NHC precursors have been investigated for applications in supramolecular catalysis and as building blocks for metallosupramolecular assemblies where four-fold connectivity is essential [2].

N-Heterocyclic Carbene Tetrapodal Ligand Coordination Polymer

1,2,4,5-Tetrakis(chloromethyl)benzene: Evidence-Backed Application Scenarios for Procurement and Research Use


High-Sensitivity Chemically Amplified Photoresist Formulation for Deep-UV Lithography

Based on the quantitative evidence from US 5,208,133, the tetrakis-(polyhalomethyl)benzene core (specifically its bromo derivative) is validated as a photoreactive acid generator (PAG) that delivers 0.35 μm resolution at 10 mJ/cm² exposure dose [1]. This represents a 5- to 6-fold sensitivity improvement over the commercial Shipley SAL 601 resist (65 mJ/cm² for 0.4 μm) [1]. Formulators seeking to develop negative-tone chemically amplified resists for KrF excimer laser lithography should prioritize the tetrakis scaffold, as the tris analog requires 50% more exposure energy (15 vs. 10 mJ/cm²) for equivalent resolution [1]. The demonstrated dual PAG/crosslinker functionality further allows reduction or elimination of secondary crosslinking additives, simplifying resist composition [1].

Synthesis of Hypercrosslinked Porous Organic Polymers with Maximized Crosslinking Density

For the preparation of hypercrosslinked polymers (HCPs) via Friedel-Crafts alkylation, 1,2,4,5-tetrakis(chloromethyl)benzene provides four reactive benzylic chloride sites per monomer unit, offering a theoretical 33% higher crosslinking density than 1,3,5-tris(chloromethyl)benzene and 100% higher than 1,4-bis(chloromethyl)benzene [1][2]. The D₂ₕ-symmetric tetra-arm geometry ensures spatially uniform network propagation, which is critical for achieving high BET surface areas and narrow pore size distributions in the resulting porous polymers [2]. Researchers optimizing HCPs for gas storage, heterogeneous catalysis, or chromatographic separation should select the tetrakis monomer when maximum crosslinking density and network rigidity are the primary design objectives [1].

Construction of Tetrapodal N-Heterocyclic Carbene (NHC) Ligand Precursors for Polymetallic Catalysis

The four chloromethyl groups of 1,2,4,5-tetrakis(chloromethyl)benzene undergo nucleophilic substitution with imidazoles to yield tetrakis(imidazolium) salts, which serve as direct precursors to tetra-NHC ligands [1]. The rigid, planar D₂ₕ core enforces well-defined spatial separation between the four NHC donor sites, enabling the rational design of tetra-metallic complexes and coordination polymers [1][2]. This tetrapodal architecture is structurally and functionally inaccessible from the tris- or bis-(chloromethyl)benzene analogs, which produce only tri- or bi-dentate NHC arrays, respectively [1]. Researchers engaged in catalyst design or metallosupramolecular chemistry should procure the tetrakis derivative when four-fold metal coordination is required.

Precursor to Self-Assembling Cavitands and Supramolecular Capsules

1,2,4,5-Tetrakis(chloromethyl)benzene serves as a key intermediate in the synthesis of calix[4]arene-based cavitands and self-assembling 'tennis ball' dimeric capsules [1][2]. The four chloromethyl groups enable upper-rim functionalization of calixarene scaffolds, providing entry to tetrathiafulvalene-bridged calix[4]arenes, aza-crown-modified cavitands, and related supramolecular hosts [2]. The chloro derivative offers the advantage of controlled, stepwise functionalization due to the moderate leaving-group ability of benzylic chloride (C–Cl BDE ~339 kJ/mol), allowing selective mono-, di-, tri-, or tetra-substitution under tunable reaction conditions [3]. Supramolecular chemists developing molecular receptors, sensors, or encapsulation systems should prefer the chloro derivative when sequential derivatization strategies are required, reserving the more reactive bromo analog for applications demanding exhaustive tetra-functionalization in a single step [3].

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